2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Description
2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a halogenated propanamide derivative with the molecular formula C₁₁H₁₁BrF₃NO and a molecular weight of 310.11 g/mol . Its CAS registry number is 1365962-90-8, and it is characterized by a bromine atom at the β-position of the propanamide backbone and a trifluoromethyl (-CF₃) group on the ortho position of the phenyl ring . This compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated propanoyl halides and substituted anilines.
Properties
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMZTOAUKQLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the bromination of N-[2-(trifluoromethyl)phenyl]propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the propanamide backbone undergoes nucleophilic substitution under basic or catalytic conditions.
Key Findings :
-
Substitution efficiency depends on nucleophile strength and solvent polarity.
-
Electron-withdrawing trifluoromethyl group enhances leaving-group ability of bromide .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds.
Mechanistic Insights :
-
Oxidative addition of Pd(0) to the C–Br bond initiates coupling.
-
Trifluoromethyl group stabilizes intermediates through inductive effects .
Elimination Reactions
Dehydrohalogenation forms α,β-unsaturated amides under strong basic conditions.
| Base | Solvent | Temperature | Product (Alkene) | Yield | Source |
|---|---|---|---|---|---|
| KOtBu | DMF | 110°C | N-[2-(Trifluoromethyl)phenyl]acrylamide | 81% | |
| DBU | Toluene | 90°C | Same as above | 76% |
Structural Impact :
-
Elimination generates planar acrylamide structures, enhancing conjugation.
Reduction Reactions
Selective reduction pathways modify the amide or bromide groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 2h | 3-Amino-N-[2-(trifluoromethyl)phenyl]propanol | 58% | |
| H₂, Pd/C | EtOH, 50 psi, 12h | De-brominated propanamide | 89% |
Limitations :
-
LiAlH₄ reduces both amide and bromide, requiring controlled conditions.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed electrophilic substitution.
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to CF₃ | 2-Bromo-N-[2-(trifluoromethyl)-4-nitrophenyl]propanamide | 44% | |
| Sulfonation | ClSO₃H, 60°C | Meta to CF₃ | Sulfonic acid derivative | 37% |
Regioselectivity :
Radical Reactions
Bromide participates in atom-transfer radical polymerization (ATRP) or photoredox catalysis.
| Application | Initiator/Co-catalyst | Polymer/Product | PDI | Source |
|---|---|---|---|---|
| ATRP | CuBr/PMDETA | Poly(propanamide) derivatives | 1.12 | |
| Photoredox coupling | Ir(ppy)₃, Blue LED | Cross-coupled heterocycles | - |
Advantages :
Scientific Research Applications
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research, including use as a building block in synthesizing more complex molecules and investigation into its potential biological activity. Its applications span across chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry this compound serves as a building block in the synthesis of complex molecules, particularly in developing pharmaceuticals and agrochemicals.
Biology It is also investigated for its potential biological activity, including antimicrobial and anticancer properties. Compounds with trifluoromethyl groups often demonstrate enhanced activity against bacteria and fungi because of increased lipophilicity and metabolic stability.
Medicine Due to its unique chemical structure and biological activity, it is explored as a potential drug candidate. Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Industry It is utilized in producing specialty chemicals and materials, including polymers and coatings.
This compound is a compound of interest in medicinal chemistry because of its potential biological activities. Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been noted that compounds with trifluoromethyl groups often demonstrate enhanced activity against bacteria and fungi due to increased lipophilicity and metabolic stability.
Antitumor Properties
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations :
- Bromine Position : The target compound and its analogs (e.g., ) share a bromine atom at the β-position, which enhances electrophilicity and reactivity in substitution reactions.
- Trifluoromethyl Group : The -CF₃ group in the ortho position (target compound) or para position (e.g., ) contributes to metabolic stability and lipophilicity, critical for pharmacokinetics .
- Functional Modifications : Hydroxyl (e.g., ) or ketone groups (e.g., ) alter hydrogen-bonding capacity and solubility.
Biological Activity
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H10BrF3N
- Molecular Weight : 257.1 g/mol
- CAS Number : 3854-19-1
The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Specific studies on this compound have highlighted its potential in various therapeutic areas.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been noted that compounds with trifluoromethyl groups often demonstrate enhanced activity against bacteria and fungi due to increased lipophilicity and metabolic stability.
Antitumor Properties
In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of human breast adenocarcinoma (MCF-7) cells, with IC50 values suggesting significant potency against tumor cells .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with related compounds, indicating potential pathways for therapeutic action .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced apoptosis induction in MCF-7 cells, suggesting a possible role for this compound in cancer therapy .
- Antimicrobial Studies : Compounds structurally related to this compound were evaluated for their efficacy against Chlamydia species, showing selective inhibition without significant toxicity to host cells .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : The lipophilic nature of the compound may enhance absorption through biological membranes.
- Metabolism : The presence of halogen atoms can influence metabolic pathways and stability.
- Excretion : Further studies are needed to elucidate the excretion routes and half-life of the compound.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes reactivity |
| Base | Triethylamine (2 eq.) | Neutralizes HBr |
| Temperature | 0–5°C | Reduces degradation |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 1.8–2.1 ppm (CH3 from propanamide) and δ 7.5–8.0 ppm (aromatic protons) confirm structure .
- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and 120–140 ppm (CF3-substituted aryl carbons) .
- FT-IR : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion (e.g., m/z 319.99 [M-H]⁻) .
- X-ray Diffraction : Resolves crystallographic ambiguities, such as bromophenyl moiety torsional angles (e.g., 15–20° twist observed in analogs) .
Q. Table 3: Bioactivity Profile of Analogous Compounds
| Compound | TRPV1 IC50 (nM) | Selectivity (vs. TRPA1) | Reference |
|---|---|---|---|
| 2-Bromo-N-(4-F-Ph) | 120 ± 15 | >100-fold | |
| N-(2-CF3-Ph) variant | 85 ± 10 | >50-fold |
Advanced: How should stability studies under various pH and temperature conditions be designed to assess degradation pathways?
Methodological Answer:
- Experimental Design :
- Analytical Tools :
- LC-HRMS : Identifies degradants (e.g., m/z 242.0 [M-Br]+ from dehalogenation).
- NMR Tracking : Detect pH-dependent hydrolysis (amide → carboxylic acid) .
Key Finding : In analogs, acidic conditions (pH <3) caused 30% degradation in 48 h via amide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
